N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound with a unique structure. It contains a total of 43 bonds, including 18 non-hydrogen bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine typically involves multiple steps. The process begins with the preparation of the phenoxyethyl intermediate, followed by the introduction of the butan-1-amine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2-methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine: This compound contains similar structural features but with additional ethoxy groups.
N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine: This compound shares the same core structure but lacks the oxalic acid component.
Uniqueness
N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-4-6-11-17-12-13-18-16-14(3)9-7-10-15(16)8-5-2;3-1(4)2(5)6/h5,7,9-10,17H,2,4,6,8,11-13H2,1,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVJUJNLHVGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=CC=C1CC=C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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